molecular formula C23H27N3O5S2 B2653187 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 391221-20-8

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No. B2653187
CAS RN: 391221-20-8
M. Wt: 489.61
InChI Key: KXSXKYJXWQAVEY-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, also known as BMS-986001, is a novel small molecule drug that has gained attention in recent years due to its potential therapeutic benefits.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. This reaction is widely applied in synthetic chemistry due to its mild conditions and functional group tolerance . In the context of our compound, it serves as a valuable tool for creating complex molecules.

Boron Reagents in SM Coupling

Our compound falls into the category of organoboron reagents used in SM coupling. These reagents play a crucial role in transmetalation, where nucleophilic organic groups transfer from boron to palladium. The stability and environmentally benign nature of these reagents contribute to their popularity in this reaction .

Hydromethylation via Protodeboronation

Recent research has explored the catalytic protodeboronation of alkyl boronic esters. This process involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation. While not directly related to our compound, understanding such transformations broadens our knowledge of boron-based reactions .

properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c1-17-21(18-7-5-4-6-8-18)24-23(32-17)25-22(27)19-9-11-20(12-10-19)33(28,29)26(13-15-30-2)14-16-31-3/h4-12H,13-16H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSXKYJXWQAVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

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